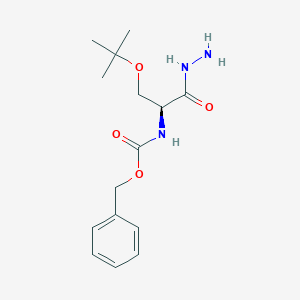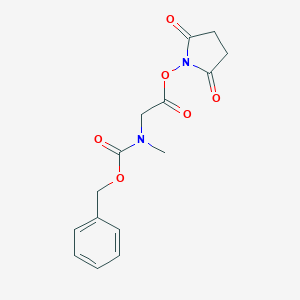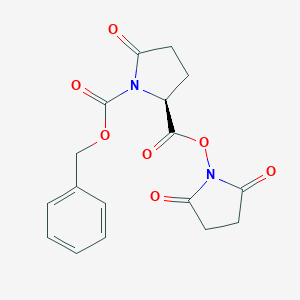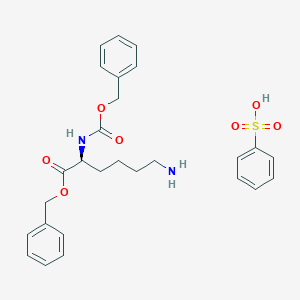
Z-Lys-obzl benzenesulfonate
Descripción general
Descripción
Z-Lys-OBzl benzenesulfonate is an amino acid-containing building block . It has been used in the synthesis of lysine peptide derivatives and glucosepane . It is an off-white solid .
Synthesis Analysis
Z-Lys-OBzl benzenesulfonate has been used as a reactant in the synthesis of glucosepane . It appears to play a critical role in the pathophysiology of diabetes and aging in humans .
Molecular Structure Analysis
The molecular formula of Z-Lys-OBzl benzenesulfonate is C27H32N2O7S . The molecular weight is 528.6 g/mol . The structure includes a benzenesulfonic acid and a benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate .
Chemical Reactions Analysis
Z-Lys-OBzl benzenesulfonate has been used as a reactant in the synthesis of glucosepane . Glucosepane is a critical component in the pathophysiology of diabetes and aging in humans .
Physical And Chemical Properties Analysis
Z-Lys-OBzl benzenesulfonate is an off-white solid . It has a molecular weight of 528.6 g/mol . The molecular formula is C27H32N2O7S .
Aplicaciones Científicas De Investigación
Antifouling and Antibacterial Properties
Z-Lys-obzl benzenesulfonate (OBzl) has been studied for its role in enhancing antifouling and antibacterial properties when used in medical materials. Lv et al. (2019) demonstrated that OBzl, when combined with quaternary ammonium, could be effective in creating surfaces resistant to bacterial adhesion and growth, particularly in blood contact devices and medical intervention materials (Lv et al., 2019).
Biodegradable Amphiphilic Copolymers
OBzl has been utilized in the synthesis of biodegradable amphiphilic copolymers. Ouchi et al. (2002) explored the synthesis of diblock copolymers comprising hydrophobic polylactide segments and hydrophilic polydepsipeptide segments, with OBzl as a key component. These copolymers have potential applications in drug delivery systems (Ouchi et al., 2002).
Biofunctional Poly(ester amide)s
In the biomedical field, OBzl has been used in the synthesis of biofunctional poly(ester amide)s. Deng et al. (2009) reported on the preparation of amino acid-based poly(ester amide)s with pendant amine groups, where OBzl groups played a crucial role. These materials showed promise for various biomedical and pharmacological applications, including tissue engineering (Deng et al., 2009).
Sequential Polypeptides and Helix-Coil Transitions
OBzl has been involved in studies on sequential polypeptides and helix-coil transitions. Itou et al. (1977) investigated the helix-coil transitions in copolypeptides containing OBzl, providing insights into peptide structures and their potential applications in material science (Itou et al., 1977).
Protein Conjugation
In a study by Yamaguchi et al. (2016), a derivative of OBzl was used in protein conjugation. They demonstrated the incorporation of a Z-lysine derivative into proteins, allowing for versatile protein conjugation with multiple reactive groups. This research has implications for targeted drug delivery and molecular biology research (Yamaguchi et al., 2016).
Layered Double Hydroxides Synthesis
OBzl has been involved in the synthesis of layered double hydroxides. Ogawa and Sugiyama (2009) synthesized Zn-Al layered double hydroxide containing benzenesulfonate, demonstrating a simple hydrothermal reaction process. Such materials have potential applications in catalysis, adsorption, and as precursors to advanced materials (Ogawa & Sugiyama, 2009).
Neurochemical Mechanisms
Gandarias et al. (1992) explored the effect of benzene on the activity of neuropeptide-degrading enzymes in the brain. While not directly involving OBzl, this research is relevant to understanding the neurochemical mechanisms of related compounds (Gandarias et al., 1992).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
benzenesulfonic acid;benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4.C6H6O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;7-10(8,9)6-4-2-1-3-5-6/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1-5H,(H,7,8,9)/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQPTGXDPNAHSO-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Lys-obzl benzenesulfonate | |
CAS RN |
68973-36-4 | |
| Record name | L-Lysine, N2-[(phenylmethoxy)carbonyl]-, phenylmethyl ester, benzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68973-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




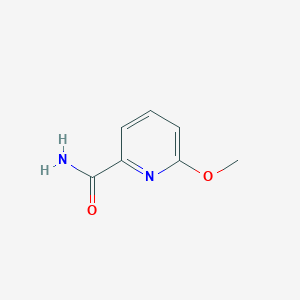
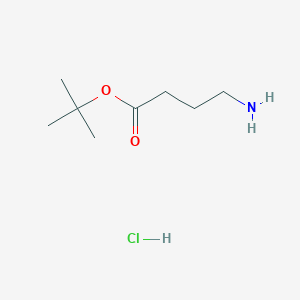

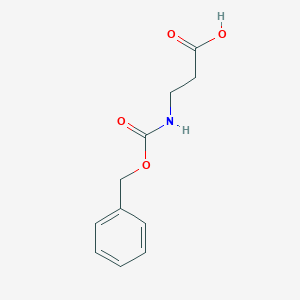
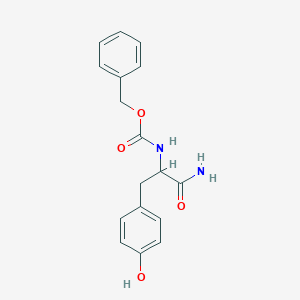
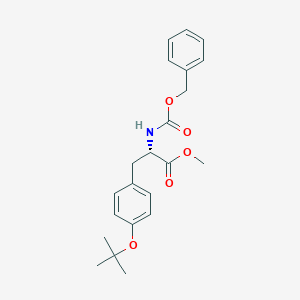
![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)
![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)


